molecular formula C21H32O3 B1262549 Methyl 15-oxokauran-18-oate

Methyl 15-oxokauran-18-oate

カタログ番号: B1262549
分子量: 332.5 g/mol
InChIキー: PRNXIACAYGXMDC-HOMIDHLMSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 15-oxokauran-18-oate is a diterpenoid derivative characterized by a kaurane skeleton, a methyl ester group at the C18 position, and a ketone functional group at C14. The kaurane framework consists of four fused rings (three six-membered and one five-membered), with variations in oxidation states and substituent groups influencing physicochemical and biological properties. This compound is primarily synthesized via semi-synthetic routes from natural kaurane precursors, though its natural occurrence in specific plant species has been hypothesized . Key spectral data for this compound, such as $ ^1H $-NMR and $ ^{13}C $-NMR, typically show distinct signals for the methyl ester (δ ~3.6–3.7 ppm for $ ^1H $; δ ~170–175 ppm for $ ^{13}C $) and the carbonyl group at C15 (δ ~210–215 ppm for $ ^{13}C $) .

特性

分子式

C21H32O3

分子量

332.5 g/mol

IUPAC名

methyl (4S,5R,9S,13S,14R)-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C21H32O3/c1-13-14-6-7-16-19(2)9-5-10-20(3,18(23)24-4)15(19)8-11-21(16,12-14)17(13)22/h13-16H,5-12H2,1-4H3/t13-,14+,15+,16?,19-,20-,21?/m1/s1

InChIキー

PRNXIACAYGXMDC-HOMIDHLMSA-N

異性体SMILES

C[C@@H]1[C@H]2CCC3[C@@]4(CCC[C@@]([C@H]4CCC3(C2)C1=O)(C)C(=O)OC)C

正規SMILES

CC1C2CCC3C4(CCCC(C4CCC3(C2)C1=O)(C)C(=O)OC)C

同義語

15-KDKAME
15-ketodihydrokaurenoic acid methyl este

製品の起源

United States

類似化合物との比較

(1) 17-Norkauran-18-oic acid, 13-methyl-16-oxo-

  • Molecular Formula : $ C{19}H{28}O_3 $
  • Key Features: Lacks the C17 methyl group ("nor" designation). Contains a carboxylic acid at C18 instead of a methyl ester. Ketone group at C16 instead of C15.
  • Biological Relevance : Reported in synthetic studies as a precursor for anti-inflammatory agents due to its carboxylic acid moiety, which enhances hydrogen-bonding interactions with target proteins .

(2) Methyl 16-oxokauran-18-oate

  • Molecular Formula : $ C{21}H{32}O_3 $
  • Key Features :
    • Structural isomer of this compound, differing only in ketone position (C16 vs. C15).
    • Retains the methyl ester at C17.

(3) 16-Oxobeyeran-18-oic Acid

  • Molecular Formula : $ C{20}H{30}O_3 $
  • Key Features :
    • Beyerane skeleton (a kaurane isomer with a rearranged ring system).
    • Combines a C16 ketone with a C18 carboxylic acid.
  • Synthetic Utility : Used in comparative studies to evaluate the role of skeleton rigidity in diterpene bioactivity .

Comparative Physicochemical Properties

Property This compound 17-Norkauran-18-oic acid, 13-methyl-16-oxo- Methyl 16-oxokauran-18-oate
Molecular Weight 332.48 g/mol 304.42 g/mol 332.48 g/mol
Functional Groups C15 ketone, C18 ester C16 ketone, C18 carboxylic acid C16 ketone, C18 ester
LogP (Predicted) 3.2 1.8 3.1
Aqueous Solubility Low (<0.1 mg/mL) Moderate (1.2 mg/mL) Low (<0.1 mg/mL)

Notes:

  • The methyl ester group in this compound increases lipophilicity (higher LogP) compared to the carboxylic acid analog.
  • The C15 ketone may induce steric hindrance in binding pockets, differentiating its activity from C16-oxo analogs .

Key Findings :

  • This compound exhibits superior antifungal activity compared to its C16-oxo analog, likely due to optimized ketone positioning for target binding .
  • The carboxylic acid in 17-norkauran-18-oic acid enhances anti-inflammatory potency but reduces membrane penetration, limiting antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 15-oxokauran-18-oate, and how can experimental parameters be optimized for yield and purity?

  • Methodological Answer : this compound is typically synthesized via kaurane diterpenoid functionalization. Key steps include oxidation at C-15 and esterification at C-17. Optimization involves orthogonal experimental design:

  • Oxidation : Test oxidizing agents (e.g., Jones reagent vs. pyridinium chlorochromate) under varying temperatures (0–25°C) and solvent systems (acetone/water vs. dichloromethane) to minimize side reactions .
  • Esterification : Compare coupling reagents (DCC/DMAP vs. Steglich conditions) and monitor reaction progress via TLC (hexane:ethyl acetate = 7:3). Purity is enhanced via flash chromatography (silica gel, gradient elution) .
    • Data Interpretation : Yield and purity should be cross-validated using 1H^1H-NMR (integration of methyl ester protons at δ 3.6–3.7 ppm) and HPLC (C18 column, UV detection at 210 nm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR for backbone assignment, HSQC/HMBC for connectivity, and IR for carbonyl validation (C=O stretch at ~1730 cm1^{-1}) .
  • Chromatography : HPLC-MS (ESI+) to confirm molecular ion [M+Na]+^+ and rule out degradation products. Discrepancies in NMR shifts (e.g., C-15 ketone vs. artifacts) require solvent-dependent experiments (CDCl3_3 vs. DMSO-d6_6) and comparison with literature .
    • Conflict Resolution : If MS data contradicts NMR (e.g., unexpected adducts), repeat ionization in negative mode (ESI−) or use high-resolution MALDI-TOF .

Q. How should researchers design assays to evaluate the biological activity of this compound, particularly in anti-inflammatory or anticancer contexts?

  • Methodological Answer :

  • In Vitro Screening : Use LPS-induced RAW264.7 macrophages (anti-inflammatory) or MTT assays on cancer cell lines (e.g., HepG2, MCF-7). Include positive controls (e.g., dexamethasone for inflammation, cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
  • Dose-Response : Test concentrations (1–100 µM) in triplicate. Calculate IC50_{50} using nonlinear regression (GraphPad Prism) .
  • Validation : Confirm specificity via siRNA knockdown of target pathways (e.g., NF-κB for anti-inflammatory activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Source Analysis : Compare cell lines (e.g., primary vs. immortalized), assay conditions (serum concentration, incubation time), and compound solubility (use of surfactants like Tween-80) .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from ≥5 studies. Assess heterogeneity via I2^2 statistics; if I2^2 >50%, perform subgroup analysis by cell type or assay method .
  • Mechanistic Follow-Up : Use transcriptomics (RNA-seq) to identify differentially expressed genes in high- vs. low-response models .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modifications at C-15 (e.g., reduction to alcohol) or C-18 (ester hydrolysis to carboxylic acid). Assess bioactivity shifts .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against putative targets (e.g., COX-2 for anti-inflammatory effects). Validate poses with MD simulations (GROMACS) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., C-15 ketone) and hydrophobic regions .

Q. How can interdisciplinary approaches (e.g., metabolomics or cheminformatics) enhance the study of this compound?

  • Methodological Answer :

  • Metabolomics : Apply LC-QTOF-MS to profile endogenous metabolites in treated cells. Use pathway analysis (MetaboAnalyst) to link compound exposure to altered pathways (e.g., arachidonic acid metabolism) .
  • Cheminformatics : Curate analogs in PubChem and perform similarity searching (Tanimoto coefficient >0.85). Predict ADMET properties (SwissADME) to prioritize leads .
  • Data Integration : Merge SAR, docking, and metabolomic data into a unified model (KNIME or Python Pandas) to predict mechanisms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。